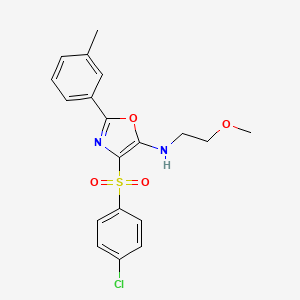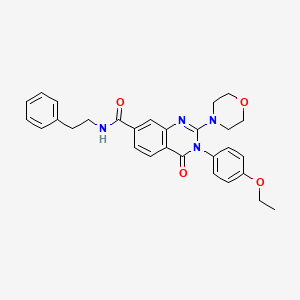
2-Hydroxyquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyquinoline-4-carbohydrazide is an organic compound that belongs to the class of hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It has a molecular formula of C10H9N3O2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, has been greatly explored. For instance, Wang and co-workers showed an eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedlander reaction of 1-amino-4-bromo benzaldehyde with ethyl acetoacetate using HCl as the catalyst and H2O as the solvent .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-4-carbohydrazide consists of a hydrogenated quinoline bearing a ketone group . The molecular weight of this compound is 203.2 .Chemical Reactions Analysis
Quinoline derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have been used in various chemical reactions. For instance, they have been used in the condensation and cyclodehydration in acidic or basic medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyquinoline-4-carbohydrazide include a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .Applications De Recherche Scientifique
Pharmacology
The quinoline ring, which is a part of 2-Hydroxyquinoline-4-carbohydrazide, is found in many biologically active natural alkaloids and is highly exploited by researchers due to its numerous potential applications in pharmacology . The best-known quinoline derivatives are quinine and chloroquine, which have played historical roles in malaria treatment and eradication from endemic regions .
Material Science
Quinoline derivatives also have potential applications in the field of material science . The unique properties of the quinoline ring make it a valuable component in the development of new materials.
Anti-HIV Activity
A class of 4-hydroxyquinoline-3-carbohydrazide derivatives, which are structurally similar to 2-Hydroxyquinoline-4-carbohydrazide, was prepared and evaluated for its anti-HIV activity . The primary bioassay results indicated that most of the tested compounds possess moderate inhibitory properties against the HIV-1 virus .
Docking Studies
Docking studies have been conducted on 4-hydroxyquinoline-3-carbohydrazide derivatives to understand their interaction with HIV-1 integrase, an enzyme required for viral replication . This research could potentially lead to the development of new anti-HIV drugs.
Fluorescence Study
Research has been conducted on the fluorescence properties of certain 2-hydroxyquinoline derivatives . These studies could lead to the development of new fluorescent materials or probes.
Synthesis of New Compounds
2-Hydroxyquinoline-4-carbohydrazide can be used as a building block in the synthesis of new compounds . These new compounds could have a variety of applications in different fields of science and technology.
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxyquinoline-4-carbohydrazide is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a Gram-negative, rod-shaped, saprotrophic soil bacterium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
It is known that the compound is involved in the quorum sensing system of pseudomonas aeruginosa, a process that regulates gene expression in response to cell population density . The compound’s role in these pathways and their downstream effects is a subject of ongoing research.
Result of Action
It is known that the compound plays a role in the quorum sensing system of Pseudomonas aeruginosa
Orientations Futures
Quinoline and its derivatives, including 2-Hydroxyquinoline-4-carbohydrazide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
2-oxo-1H-quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVABCGQLHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2716717.png)
![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)


![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)